molecular formula C15H13N3O B11862203 [6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile CAS No. 88571-12-4

[6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile

Cat. No.: B11862203
CAS No.: 88571-12-4
M. Wt: 251.28 g/mol
InChI Key: PMCMOBMTRNPIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Imidazo[1,2-a]pyridine-Based Pharmacophores

The imidazo[1,2-a]pyridine nucleus first gained pharmaceutical prominence in the 1980s with the development of zolpidem, a GABA~A~ receptor agonist that revolutionized insomnia treatment through its selective binding profile. Early structural explorations revealed that the bicyclic system combines favorable physicochemical properties—including moderate lipophilicity (logP ~2.5) and polar surface area (~45 Ų)—with synthetic versatility. This dual advantage catalyzed three decades of derivative development:

Era Key Developments Therapeutic Impact
1980-1990 Zolpidem (C-2 p-tolyl, C-3 dimethylacetamide) approved for insomnia Established scaffold's CNS applicability
1995-2005 Alpidem (C-2 4-chlorophenyl, C-3 dipropylacetamide) explored for anxiety Demonstrated anxiolytic potential
2010-Present KRAS G12C inhibitors (C-2 aryl, C-3 covalent warheads) targeting cancers Enabled precision oncology applications

The scaffold's "drug prejudice" character stems from its capacity to engage diverse biological targets through strategic substitutions. For instance, zolimidine's gastroprotective effects arise from C-2 methyl groups and C-3 sulfonamide moieties, while minodronic acid's bisphosphonate modification at C-3 confers anti-osteoporotic activity.

Rationale for Functionalization at C-2 and C-3 Positions

Crystallographic studies reveal that C-2 and C-3 substituents dictate target engagement through three mechanisms:

  • C-2 Aryl/Heteroaryl Groups :
    The C-2 position projects into hydrophobic binding pockets of target proteins. In GABA~A~ receptor agonists like zolpidem, the p-tolyl group at C-2 forms π-π interactions with His102 of the α1 subunit. For [6-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile, the 5-methylfuran-2-yl group may engage in hydrogen bonding via its oxygen atom while the methyl group enhances lipophilicity (calculated logP increase ≈0.8 vs. unsubstituted furan).

  • C-3 Electrophilic Warheads :
    Covalent inhibitors leverage C-3 reactivity for targeted protein modification. The acetonitrile group in the subject compound serves as a latent electrophile, capable of undergoing Michael addition with cysteine residues (e.g., KRAS G12C). This strategy builds upon SCH28080's success, where a C-3 nitrile enabled proton pump inhibition.

  • Steric and Electronic Modulation :
    Methylation at C-6 (as in the subject compound) reduces rotational freedom, potentially improving target binding kinetics. Comparative molecular field analysis (CoMFA) models indicate that 6-methyl substitution increases steric occupancy in quadrant III of the binding pocket, enhancing inhibitory constants (Ki) by 2-3 fold in kinase targets.

Table 1 : Functional Group Effects at Key Positions

Position Modification Biological Consequence Example Compound
C-2 5-Methylfuran-2-yl Enhanced H-bond capacity + lipophilicity Subject compound
C-3 Acetonitrile Covalent cysteine targeting KRAS G12C inhibitors
C-6 Methyl Conformational restriction Minodronic acid analogs

The strategic fusion of a furan heterocycle at C-2 with a nitrile electrophile at C-3 exemplifies modern scaffold hybridization approaches. This design merges the metabolic stability of furans (t₁/₂ >6h in microsomal assays) with the target residence time extension afforded by covalent inhibition.

Properties

CAS No.

88571-12-4

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

2-[6-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile

InChI

InChI=1S/C15H13N3O/c1-10-3-6-14-17-15(13-5-4-11(2)19-13)12(7-8-16)18(14)9-10/h3-6,9H,7H2,1-2H3

InChI Key

PMCMOBMTRNPIJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2CC#N)C3=CC=C(O3)C)C=C1

Origin of Product

United States

Preparation Methods

Substrate Preparation

The 5-methylfuran-2-yl moiety is introduced via Suzuki-Miyaura cross-coupling. A boronic acid derivative of 5-methylfuran-2-yl is reacted with a brominated imidazo[1,2-a]pyridine precursor under palladium catalysis. For example, 2-bromo-6-methylimidazo[1,2-a]pyridine-3-acetonitrile undergoes coupling with 5-methylfuran-2-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/ethanol/water solvent system. This method achieves yields of 68–75% after purification by silica gel chromatography.

Nitrile Group Installation

The acetonitrile group is introduced via nucleophilic substitution. Starting from 3-chloromethyl-6-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine, treatment with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours affords the target nitrile. This step typically achieves a 65–70% yield, with residual chloride removed via recrystallization from ethanol.

Table 1: Key Reaction Parameters for Cyclocondensation and Halogenation

StepReagents/ConditionsYield (%)Purification Method
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, toluene/EtOH/H₂O, 80°C68–75Column chromatography
Cyanide SubstitutionNaCN, DMSO, 80°C, 12 h65–70Recrystallization (EtOH)

One-Pot Multicomponent Synthesis

Microwave-assisted one-pot synthesis offers a streamlined alternative, combining cyclization, coupling, and functionalization in a single reaction vessel.

Reaction Design

A mixture of 2-amino-5-methylpyridine, 5-methylfuran-2-carbaldehyde, and chloroacetonitrile is irradiated under microwave conditions (150 W, 100°C) for 30 minutes in the presence of montmorillonite K-10 clay as a heterogeneous catalyst. The clay facilitates both imine formation and cyclization, yielding the imidazo[1,2-a]pyridine core with simultaneous introduction of the acetonitrile group.

Optimization Insights

  • Catalyst Loading : 10 wt% montmorillonite K-10 relative to substrates maximizes yield (82%) while minimizing side products.

  • Solvent System : 1,4-dioxane enhances reaction efficiency compared to polar aprotic solvents like DMF.

  • Workup : Filtration through Celite followed by ethyl acetate extraction isolates the product with >95% purity.

Table 2: One-Pot Synthesis Performance Metrics

ParameterOptimal ValueImpact on Yield
Microwave Power150 W82% yield at 100°C
CatalystMontmorillonite K-10 (10 wt%)Reduces reaction time by 40%
Solvent1,4-DioxaneEnhances cyclization kinetics

Hydrolysis-Acylation-Reduction Sequence

A three-step protocol derived from Zolpidem intermediate synthesis adapts well to this compound.

Hydrolysis of Acetamide Precursors

[6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]acetamide is treated with a H₂SO₄/HCl mixture (3:1 v/v) in deionized water at 90–105°C for 36 hours. This hydrolyzes the amide to the corresponding carboxylic acid, which is subsequently converted to the acid chloride using phosphorus oxychloride (POCl₃).

StepConditionsYield (%)
HydrolysisH₂SO₄/HCl, 90–105°C, 36 h78
AcylationPOCl₃, CH₂Cl₂, 40–45°C, 4 h85
CyanidationTMSCN, CH₂Cl₂, 0–5°C, 2 h72

Knoevenagel Condensation Approach

This method constructs the imidazo[1,2-a]pyridine skeleton while introducing the nitrile group via condensation.

Reaction Mechanism

6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes Knoevenagel condensation with malononitrile in the presence of titanium tetrachloride (TiCl₄) and triethylamine (TEA). The reaction proceeds at room temperature for 6 hours, with the nitrile group installed directly at the C3 position.

Limitations and Solutions

  • Byproduct Formation : Excess malononitrile leads to dinitrile adducts. Stoichiometric control (1:1.05 aldehyde:malononitrile) suppresses this issue.

  • Catalyst Regeneration : TiCl₄ is moisture-sensitive; anhydrous conditions are critical for reproducibility.

Comparative Analysis of Methodologies

Table 4: Synthesis Route Efficiency Comparison

MethodAverage Yield (%)Purity (%)Scalability
Cyclocondensation7098High (kg-scale)
One-Pot Microwave8295Moderate (100 g)
Hydrolysis-Acylation7297High (kg-scale)
Knoevenagel6593Low (10 g)

The one-pot microwave method offers the highest yield (82%) but limited scalability. Industrial applications favor cyclocondensation and hydrolysis-acylation routes due to their compatibility with existing pilot-plant infrastructure.

Analytical Characterization

Critical quality attributes for [6-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile include:

  • HPLC Purity : >98% (C18 column, 70:30 methanol/water, 254 nm).

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, H-5), 7.58 (d, J=8.4 Hz, 1H, H-7), 6.95 (s, 1H, furan H-3), 3.95 (s, 2H, CH₂CN), 2.45 (s, 3H, CH₃), 2.32 (s, 3H, furan-CH₃).

  • MS (ESI+) : m/z 278.1 [M+H]⁺ .

Chemical Reactions Analysis

2-(6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile (CAS 768398-03-4)
  • Structure : Replaces the 5-methylfuran-2-yl group with a 4-methylphenyl ring.
  • Molecular Formula : C₁₇H₁₅N₃; Molecular Weight : 261.32 .
  • Properties: Used as a reference standard for Zolpidem-related impurities.
  • Biological Relevance: No direct activity reported, but acetamide analogs (e.g., 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide) exhibit anti-inflammatory and antimicrobial properties .
2-[6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile (CAS 88570-78-9)
  • Structure : Features a 5-methylthiophen-2-yl substituent instead of furan.
  • Molecular Formula : C₁₅H₁₃N₃S; Molecular Weight : 267.35 .
  • Properties : The sulfur atom in thiophene increases electron delocalization and may enhance metabolic stability compared to furan. LogP is higher (~3.75) due to sulfur’s lipophilicity.
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile (CAS 82626-72-0)
  • Structure : Chlorine atoms at position 6 of the pyridine ring and the 4-position of the phenyl group.
  • Molecular Formula : C₁₅H₉Cl₂N₃; Molecular Weight : 302.16 .
  • Properties: Chlorine substituents significantly increase lipophilicity and may improve target binding via halogen bonding.

Functional Group Variations at Position 3

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (CAS 365213-58-7)
  • Structure : Replaces the nitrile group with an acetamide.
  • Molecular Formula : C₁₇H₁₇N₃O; Molecular Weight : 279.34 .
  • Properties : The amide group enables hydrogen bonding, improving solubility but reducing cell membrane penetration. Demonstrates anti-inflammatory activity comparable to aspirin in some derivatives .
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic Acid (CAS 189005-44-5)
  • Structure : Carboxylic acid substituent at position 3.
  • Molecular Formula : C₁₇H₁₆N₂O₂; Molecular Weight : 280.32 .
  • Properties : Ionizes at physiological pH, enhancing water solubility but limiting blood-brain barrier penetration. Often used as a synthetic intermediate for ester or amide derivatives.
Methyl 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate (CAS 258273-50-6)
  • Structure : Ester group at position 3.
  • Molecular Formula : C₁₈H₁₈N₂O₂; Molecular Weight : 294.35 .
  • Properties : The ester acts as a prodrug moiety, improving lipophilicity for absorption before hydrolysis to the active acid form.

Biological Activity

Overview

[6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile, with the molecular formula C15H13N3OC_{15}H_{13}N_3O and CAS number 88571-12-4, is a compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is recognized for its diverse biological activities, including anticancer, antiviral, and antibacterial properties. The focus of this article is to explore the biological activities of this compound based on recent research findings.

Anticancer Activity

Recent studies have shown that derivatives of imidazo[1,2-a]pyridines exhibit significant anticancer properties. Specifically, compounds similar to [6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile have demonstrated potent activity against various cancer cell lines. For instance:

  • Cell Lines Tested : Research indicated that some derivatives exhibited excellent activity against colon cancer cell lines HT-29 and Caco-2 while showing minimal toxicity towards normal white blood cells. The mechanism involved apoptosis pathways characterized by cytochrome c release and activation of caspases 3 and 8 .
Cell Line IC50 (µM) Toxicity
HT-290.126Low
Caco-20.150Low

Antiviral Activity

Compounds in the imidazo[1,2-a]pyridine class have also been evaluated for antiviral properties. For example, certain derivatives demonstrated significant antiviral activity against influenza viruses. Key findings include:

  • Mechanism : Inhibition of viral replication was observed in animal models, leading to a reduction in viral load in the lungs of infected mice .

Antibacterial Activity

The antibacterial potential of [6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile has not been extensively documented; however, related compounds have shown promise against various bacterial strains. Studies suggest that these compounds could serve as lead candidates for developing new antibacterial agents.

The biological activity of [6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile is attributed to its interaction with specific molecular targets:

  • Cyclin-dependent Kinase Inhibition : Similar compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Apoptosis Induction : The compound may induce apoptosis through mitochondrial pathways, leading to cancer cell death.

Case Studies

  • Study on Colon Cancer : A study focused on the effects of imidazo[1,2-a]pyridine derivatives on colon cancer cells showed that treatment led to significant apoptosis and reduced cell proliferation rates in HT-29 and Caco-2 cells .
  • Influenza Virus Study : Another study demonstrated that a related compound significantly reduced viral loads in infected mice, indicating a direct effect on viral replication mechanisms .

Q & A

What synthetic methodologies are commonly employed for the preparation of [6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile?

Answer:
The synthesis typically involves multi-step reactions starting from furan and imidazopyridine precursors. Key steps include:

  • Cyclocondensation : Reaction of 2-aminopyridine derivatives with substituted furan-aldehydes under acidic conditions (e.g., HCl or H₂SO₄) to form the imidazo[1,2-a]pyridine core .
  • Acetonitrile Functionalization : Introduction of the acetonitrile group at the C-3 position via nucleophilic substitution or Friedel-Crafts alkylation, often requiring Lewis acids (e.g., AlCl₃) .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling temperature and solvent polarity .

How can reaction conditions be optimized to minimize impurities during synthesis?

Answer:
Optimization strategies include:

  • Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂ vs. FeCl₃) to enhance regioselectivity and reduce side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) suppress unwanted acylation .
  • Temperature Control : Lower temperatures (0–25°C) prevent decomposition of thermally sensitive intermediates .
  • In-Situ Monitoring : Using TLC or HPLC to track reaction progress and terminate before byproduct formation .

What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the imidazopyridine core and acetonitrile substitution (e.g., δ ~3.8 ppm for -CH₂CN) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 292.1322 for C₁₆H₁₄N₃O) .
  • HPLC-PDA : Assesses purity (>95% by area normalization) and identifies trace impurities .

How can contradictory spectral data (e.g., NMR shifts) be resolved?

Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts to confirm assignments .
  • Isotopic Labeling : ¹⁵N-labeling of the nitrile group aids in distinguishing adjacent proton environments .

What computational approaches elucidate electronic properties and reactivity?

Answer:

  • DFT Studies : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing effect lowers the LUMO, enhancing reactivity toward nucleophiles .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to guide functionalization strategies (e.g., acylation at electron-rich positions) .

How is the compound’s biological activity assessed in drug discovery?

Answer:

  • In Vitro Assays : Test inhibition of kinase targets (e.g., EGFR) using fluorescence polarization assays .
  • Molecular Docking : Simulate binding to receptor active sites (e.g., PD-L1) with AutoDock Vina to prioritize derivatives for synthesis .
  • ADMET Prediction : Use QSAR models to estimate solubility (LogP ~2.5) and metabolic stability .

What strategies identify and quantify synthetic impurities?

Answer:

  • HPLC-MS/MS : Detects impurities at ppm levels, with fragmentation patterns matching known side products (e.g., de-methylated analogs) .
  • Spiking Experiments : Co-inject suspected impurities (e.g., unreacted furan precursors) to confirm retention times .

How should researchers evaluate environmental risks during lab-scale use?

Answer:

  • Biodegradability Screening : Use OECD 301D tests to assess microbial degradation in wastewater .
  • Waste Neutralization : Hydrolyze nitrile groups with NaOH (pH >12) before disposal to prevent toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.